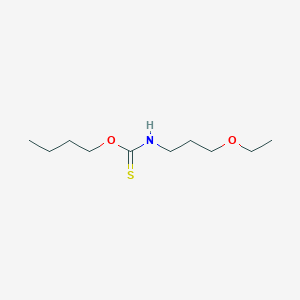
O-Butyl (3-ethoxypropyl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Butyl (3-ethoxypropyl)carbamothioate is an organic compound with the molecular formula C10H21NO2S It is a carbamothioate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid) and a thioate group (a sulfur-containing group)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl (3-ethoxypropyl)carbamothioate typically involves the reaction of butyl isocyanate with 3-ethoxypropyl mercaptan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butyl isocyanate+3-ethoxypropyl mercaptan→O-Butyl (3-ethoxypropyl)carbamothioate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and reacted under controlled conditions. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
O-Butyl (3-ethoxypropyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The butyl and ethoxypropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
O-Butyl (3-ethoxypropyl)carbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamothioate derivatives.
Biology: It may be used in studies involving enzyme inhibition or protein modification due to its reactive functional groups.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of O-Butyl (3-ethoxypropyl)carbamothioate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thioate group can also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Butylate (S-ethyl bis(2-methylpropyl)carbamothioate): Another carbamothioate herbicide with similar properties.
EPTC (S-ethyl dipropylcarbamothioate): A related compound used as a herbicide.
Vernolate (S-propyl dipropylcarbamothioate): Another carbamothioate derivative used in agriculture.
Uniqueness
O-Butyl (3-ethoxypropyl)carbamothioate is unique due to its specific combination of butyl and ethoxypropyl groups, which confer distinct chemical properties and reactivity. This makes it suitable for specialized applications in various fields, including organic synthesis and agrochemical production.
Propiedades
Número CAS |
91069-69-1 |
|---|---|
Fórmula molecular |
C10H21NO2S |
Peso molecular |
219.35 g/mol |
Nombre IUPAC |
O-butyl N-(3-ethoxypropyl)carbamothioate |
InChI |
InChI=1S/C10H21NO2S/c1-3-5-9-13-10(14)11-7-6-8-12-4-2/h3-9H2,1-2H3,(H,11,14) |
Clave InChI |
NHLOLCRVNNRMQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=S)NCCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


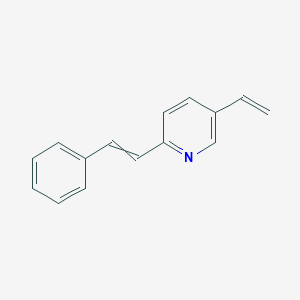
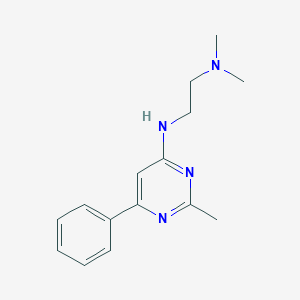

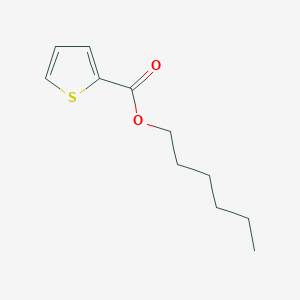
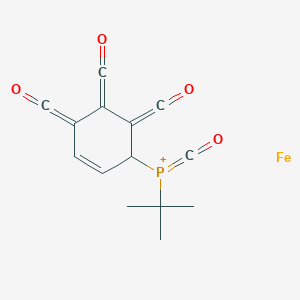
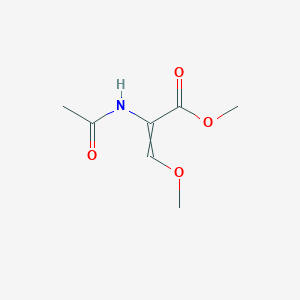
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
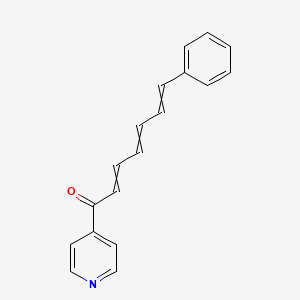
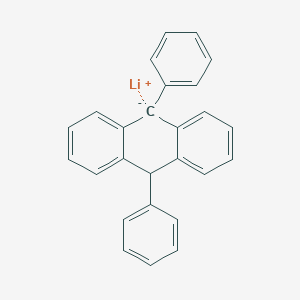
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)

